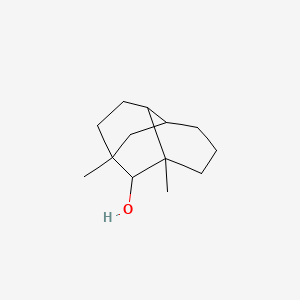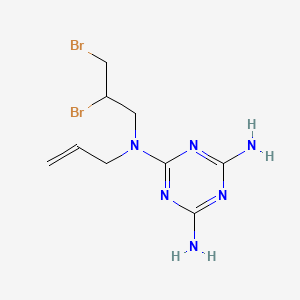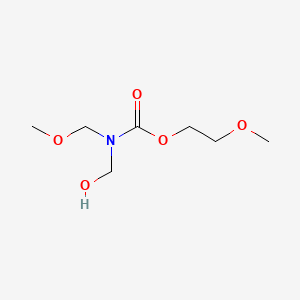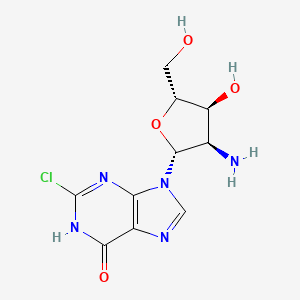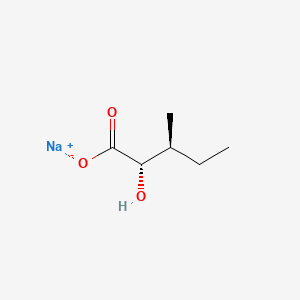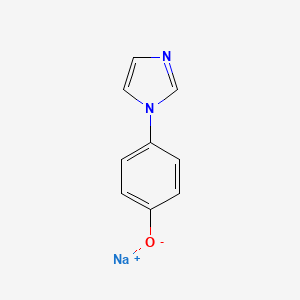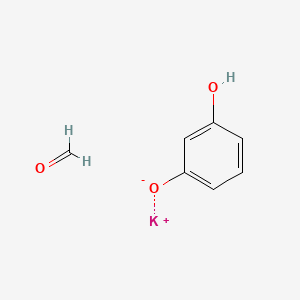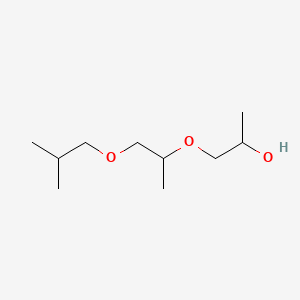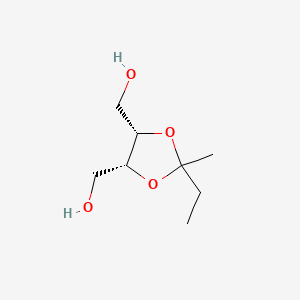
2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethylamine is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylheptyl group attached to an imidazole ring, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethylamine typically involves the reaction of 2-(dimethylheptyl)-4,5-dihydro-1H-imidazole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high purity of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to remove impurities and obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: :
Propriétés
Numéro CAS |
93924-03-9 |
|---|---|
Formule moléculaire |
C14H29N3 |
Poids moléculaire |
239.40 g/mol |
Nom IUPAC |
2-[2-(2-methyloctan-2-yl)-4,5-dihydroimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C14H29N3/c1-4-5-6-7-8-14(2,3)13-16-10-12-17(13)11-9-15/h4-12,15H2,1-3H3 |
Clé InChI |
SHFIYHIFUJSPCA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C)C1=NCCN1CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


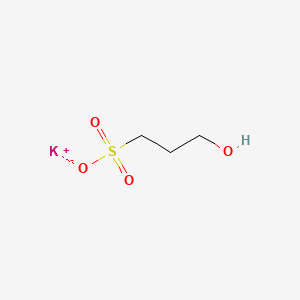
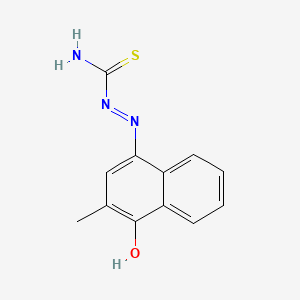
![3-[(1-Methylethoxy)methyl]heptane](/img/structure/B12667896.png)
